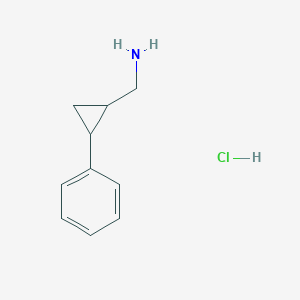
(2-Phenylcyclopropyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Phenylcyclopropyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 90874-42-3 . It has a molecular weight of 183.68 and its IUPAC name is this compound . It is a solid substance .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13N.ClH/c11-7-9-6-10(9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 183.68 .Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
Compounds containing the 1-phenylcyclopentylmethylamino group, which are structurally related to (2-phenylcyclopropyl)methanamine hydrochloride, have shown a broad spectrum of biological activity. New derivatives of this compound have been synthesized, indicating its utility in creating biologically active molecules (Aghekyan et al., 2013).
Catalysis in Organic Synthesis
This compound or its derivatives have been utilized in catalytic processes. For instance, derivatives of (4-Phenylquinazolin-2-yl)methanamine, a compound similar to this compound, have been used in ruthenium(II) complexes for efficient transfer hydrogenation reactions (Karabuğa et al., 2015).
Enantioselective Synthesis
The compound has been employed in the enantioselective synthesis of homophenylalanine analogs. This illustrates its use in synthesizing optically active compounds, which are crucial in the development of pharmaceuticals and other chiral molecules (Demir et al., 2004).
Photocytotoxicity Studies
Certain derivatives of this compound have been used in studying photocytotoxicity. Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives exhibited photocytotoxic properties in red light, indicating potential applications in photodynamic therapy (Basu et al., 2014).
Synthesis of Neurotransmitter Analogues
The compound's derivatives have been synthesized as analogues of neurotransmitters. These studies contribute to understanding neurotransmission and could lead to the development of new drugs for neurological disorders (Faler & Joullié, 2007).
Catalytic Applications in Organic Chemistry
Derivatives of this compound have been used to synthesize NCN′ and PCN pincer palladacycles, demonstrating its role in catalysis, particularly in reactions involving palladium (Roffe et al., 2016).
Anticancer Activity
Complexes derived from this compound have been investigated for their anticancer properties. This highlights its potential in the development of new anticancer drugs (Mbugua et al., 2020).
Safety and Hazards
The safety information for “(2-Phenylcyclopropyl)methanamine hydrochloride” indicates that it has the GHS Pictograms: GHS07 . The hazard statements are H315-H319-H335 , and the precautionary statements are P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Propriétés
IUPAC Name |
(2-phenylcyclopropyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-7-9-6-10(9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFBVCYZPKNMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
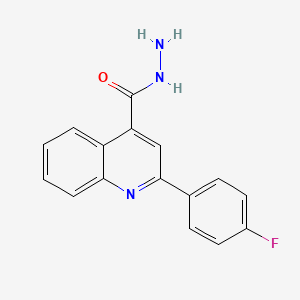
![5-Bromo-2-[(thiophen-2-yl)carbonyl]-1-benzofuran](/img/structure/B2646764.png)
![4-{[3-(Chloromethyl)phenyl]methyl}morpholine hydrochloride](/img/structure/B2646765.png)
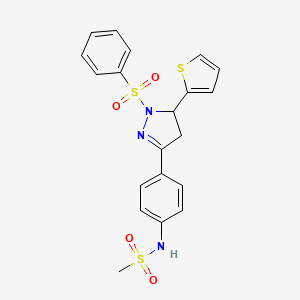

![1-{4-[(4-Fluorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}-4-methylpiperazine](/img/structure/B2646771.png)

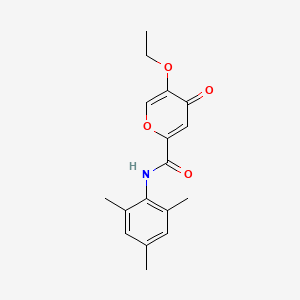
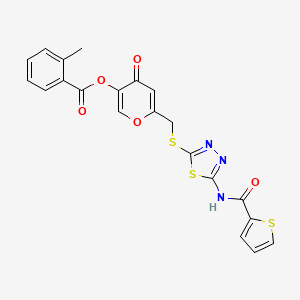
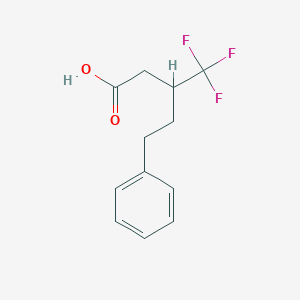
![benzyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2646778.png)
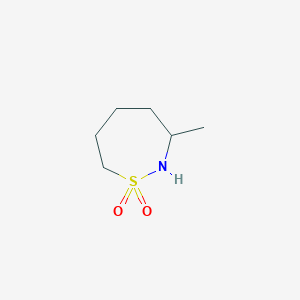

![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2646783.png)
